An In-Depth Technical Guide to 4-sec-Butoxy-2-butanone: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 4-sec-Butoxy-2-butanone: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-sec-Butoxy-2-butanone, a bifunctional organic molecule incorporating both a ketone and an ether moiety, presents a unique chemical scaffold for research and development. Its structure suggests potential utility as a versatile building block in organic synthesis, a specialty solvent, or a precursor for more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected reactivity, and appropriate analytical and handling protocols.
Core Chemical Properties
4-sec-Butoxy-2-butanone, with the chemical formula C₈H₁₆O₂, possesses a molecular weight of approximately 144.21 g/mol .[1][2] Its structure features a butane backbone with a ketone at the 2-position and a sec-butoxy group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| CAS Number | 57545-63-8 | [2][3] |
| IUPAC Name | 4-(butan-2-yloxy)butan-2-one | [4] |
| Canonical SMILES | CCC(C)OCCC(=O)C | [4] |
Synthesis of 4-sec-Butoxy-2-butanone: A Williamson Ether Synthesis Approach
A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis.[5][6][7][8][9] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of 4-sec-Butoxy-2-butanone, a plausible route involves the reaction of the sodium salt of 4-hydroxy-2-butanone with 2-bromobutane.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-sec-Butoxy-2-butanone via Williamson ether synthesis.
Experimental Protocol
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere. Hydrogen gas will be evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Sₙ2 Reaction: Add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 4-sec-Butoxy-2-butanone.
Chemical Reactivity and Mechanistic Considerations
The chemical reactivity of 4-sec-Butoxy-2-butanone is dictated by its two functional groups: the ketone and the ether.
Ketone Reactivity
The carbonyl group of the ketone is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition reactions.[10][11][12][13][14]
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4-sec-butoxy-2-butanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13]
-
Grignard and Organolithium Reactions: Reaction with Grignard reagents or organolithium reagents will lead to the formation of tertiary alcohols.[10]
-
Wittig Reaction: The Wittig reaction with a phosphonium ylide can be employed to convert the carbonyl group into an alkene.[11]
-
Enolate Formation: The α-hydrogens adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or aldol condensation.[11]
Ether Reactivity
Ethers are generally unreactive, which is why they are often used as solvents.[15] However, the ether linkage can be cleaved under harsh conditions, typically with strong acids like HBr or HI.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₂CH₃ (of sec-butyl) |
| ~1.1 | Doublet | 3H | -CH(CH₃ )CH₂CH₃ |
| ~1.2-1.6 | Multiplet | 2H | -CH(CH₃)CH₂ CH₃ |
| ~2.1 | Singlet | 3H | -C(=O)CH₃ |
| ~2.7 | Triplet | 2H | -O-CH₂CH₂ -C(=O)- |
| ~3.5 | Triplet | 2H | -O-CH₂ CH₂-C(=O)- |
| ~3.6 | Sextet | 1H | -O-CH (CH₃)CH₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~10 | -CH₂CH₃ (of sec-butyl) |
| ~20 | -CH(CH₃ )CH₂CH₃ |
| ~30 | -C(=O)CH₃ |
| ~30 | -CH(CH₃)CH₂ CH₃ |
| ~45 | -O-CH₂CH₂ -C(=O)- |
| ~68 | -O-CH₂ CH₂-C(=O)- |
| ~75 | -O-CH (CH₃)CH₂CH₃ |
| ~208 | C =O |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretch and various C-O and C-H stretching and bending vibrations.[16][17]
-
C=O stretch: A strong, sharp peak around 1715 cm⁻¹.[17]
-
C-O-C stretch: A prominent band in the region of 1150-1085 cm⁻¹.
-
sp³ C-H stretch: Multiple bands in the 3000-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 144. The fragmentation pattern would be expected to involve cleavage alpha to the carbonyl group and cleavage of the ether bond. Common fragments would include the acetyl cation (CH₃CO⁺) at m/z 43 and fragments resulting from the loss of the sec-butoxy group or parts thereof.[1]
Analytical Methods
The purity and identity of 4-sec-Butoxy-2-butanone can be assessed using standard analytical techniques.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of the compound and for monitoring reaction progress. A non-polar or medium-polarity column would be suitable.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. For compounds like ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[18][19]
Safety, Handling, and Storage
As a compound containing an ether linkage, 4-sec-Butoxy-2-butanone has the potential to form explosive peroxides upon prolonged exposure to air and light.[20]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
-
Storage: Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[21] It should be stored away from oxidizing agents.[21] The date of receipt and opening should be clearly marked on the container.
-
Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation.
Potential Applications
While specific applications for 4-sec-Butoxy-2-butanone are not extensively documented, its bifunctional nature suggests several potential uses:
-
Organic Synthesis: As a functionalized ketone, it can serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[22][23][24] The ketone can be used for chain extension or the introduction of other functional groups, while the ether provides a stable, yet potentially cleavable, protecting group.
-
Flavor and Fragrance: Short-chain ketones and ethers are often used in the flavor and fragrance industry.[22] The specific sensory properties of 4-sec-Butoxy-2-butanone would need to be evaluated.
-
Specialty Solvents: The combination of a polar ketone and a less polar ether group may impart unique solvency properties, making it a candidate for specific applications in coatings, resins, and cleaning formulations.[25]
Conclusion
4-sec-Butoxy-2-butanone is a molecule with significant potential in various fields of chemical research and development. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. Proper handling and storage are crucial to mitigate the risk of peroxide formation. Further investigation into its specific applications is warranted and could unveil novel uses for this versatile chemical building block.
References
-
Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]
-
Wikipedia. Ketone. [Link]
-
Chemwin. Ether use and preservation instructions, so that life is more secure and assured. [Link]
-
PubMed. Determination of Aldehydes, Ketones, Esters, and Ethers in Air Using Porapak N and Charcoal. [Link]
-
UH Pressbooks. Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry. [Link]
-
Williamson Ether Synthesis. [Link]
-
PubChem. 4-Butoxy-2-butanone. [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
Quora. What are the uses of ketone? [Link]
-
Organic Syntheses. 4,4-dimethoxy-2-butanone. [Link]
-
ResearchGate. Typical approaches to the α-functionalization of ketones and our design... [Link]
-
University of St Andrews. Ethers. [Link]
-
Organic Letters. An Efficient and General Approach to β-Functionalized Ketones. [Link]
-
PubChemLite. 4-sec-butoxy-2-butanone (C8H16O2). [Link]
-
The Good Scents Company. 4-ethoxy-2-butanone. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. Synthesis method of 4-hydroxy-2-butanone.
-
Nature. Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]
-
Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]
-
Chemsrc. 4-Ethoxy-2-butanone. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
YouTube. What Are The Common Uses Of Ketones? - Chemistry For Everyone. [Link]
-
Juniper Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]
-
Honeywell. Water determination in aldehydes and ketones. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
The University of Edinburgh Health and Safety Department. Ethers - Handling and control of exposure. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
YouTube. Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]
-
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
- Google Patents. Process for producing 4-hydroxy-2-butanone or butanol.
-
ResearchGate. Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. [Link]
-
NCBI. Table 4-2, Physical and Chemical Properties of 2-Butanone. [Link]
-
Cargo Handbook. Ether. [Link]
-
SpectraBase. 4-Hydroxy-2-butanone - Optional[ATR-IR] - Spectrum. [Link]
-
Doc Brown's Chemistry. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one. [Link]
-
Oreate AI Blog. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. [Link]
-
NIST. 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]
Sources
- 1. 4-Butoxy-2-butanone | C8H16O2 | CID 537791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. PubChemLite - 4-sec-butoxy-2-butanone (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 8. francis-press.com [francis-press.com]
- 9. youtube.com [youtube.com]
- 10. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 11. Ketone - Wikipedia [en.wikipedia.org]
- 12. Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jackwestin.com [jackwestin.com]
- 15. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]
- 16. youtube.com [youtube.com]
- 17. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 21. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. communities.springernature.com [communities.springernature.com]
- 25. quora.com [quora.com]
